![molecular formula C7H9N3S B13177688 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol](/img/structure/B13177688.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the reaction of 2-aminopyridine with thiourea under acidic conditions, followed by cyclization to form the desired compound . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Sulfides
Substitution: Thioethers, thioesters
科学的研究の応用
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol involves its interaction with specific molecular targets. For example, it has been shown to inhibit extracellular signal-regulated kinases (Erks), which play a crucial role in cell signaling pathways . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Similar structure but different positioning of nitrogen atoms in the ring.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains a benzyl group, which alters its chemical properties and biological activities.
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol is unique due to its thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This feature makes it particularly interesting for applications in medicinal chemistry and materials science .
特性
分子式 |
C7H9N3S |
|---|---|
分子量 |
167.23 g/mol |
IUPAC名 |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H9N3S/c11-7-9-4-5-3-8-2-1-6(5)10-7/h4,8H,1-3H2,(H,9,10,11) |
InChIキー |
KLFLEGPJGSHEIK-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1NC(=S)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


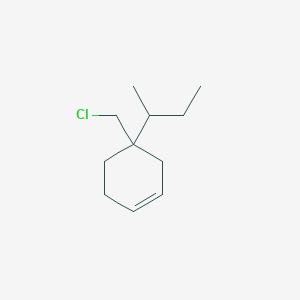
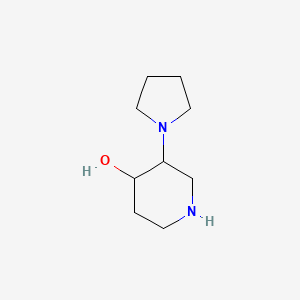

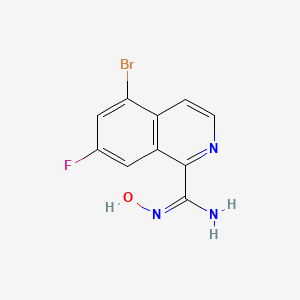

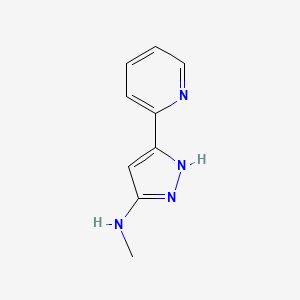
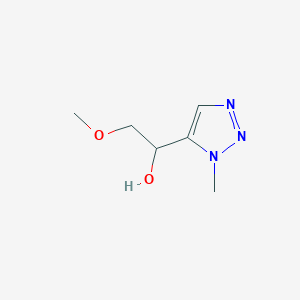

![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
![(2E)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177671.png)
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)


![2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B13177678.png)
